molecular formula C39H39ClN8O6S B2901316 CID 156588672 CAS No. 1957234-97-7

CID 156588672

Cat. No.: B2901316
CAS No.: 1957234-97-7
M. Wt: 783.3
InChI Key: KVKRYCAWRGWYNN-MBMZGMDYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CID 156588672 is a highly efficient and selective small molecule compound designed to degrade bromodomain and extra-terminal (BET) proteins, specifically targeting bromodomain-containing protein 4 (BRD4). This compound functions by utilizing specific ligands that connect Cereblon and BRD4, with a DC50 value of 49 nM .

Chemical Reactions Analysis

CID 156588672 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using nucleophiles or electrophiles.

Common reagents and conditions used in these reactions include DMSO, PEG300, and Tween 80 . The major products formed from these reactions are typically the degraded target proteins, such as BRD4 .

Comparison with Similar Compounds

CID 156588672 is unique in its high selectivity and efficiency in degrading BRD4. Similar compounds include:

These compounds highlight the uniqueness of this compound in terms of its selectivity and efficiency in targeting BRD4.

Properties

InChI

InChI=1S/C39H38ClN8O6S/c1-20-21(2)55-39-32(20)34(23-11-13-25(40)14-12-23)43-27(35-46-45-22(3)47(35)39)18-31(51)41-17-6-4-5-10-29(49)42-19-24-8-7-9-26-33(24)38(54)48(37(26)53)28-15-16-30(50)44-36(28)52/h7-9,11-14,28H,4-6,10,15-19H2,1-3H3,(H,41,51)(H,42,49)(H,44,50,52)
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWSOWKODOMZQCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=N[C](C3=NN=C(N23)C)CC(=O)NCCCCCC(=O)NCC4=C5C(=CC=C4)C(=O)N(C5=O)C6CCC(=O)NC6=O)C7=CC=C(C=C7)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H38ClN8O6S
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

782.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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